molecular formula C19H14FN5O3 B11486259 Methyl 6-[(4-fluorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-[(4-fluorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11486259
M. Wt: 379.3 g/mol
InChI Key: SCVYXLGCJAQXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a tetrazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is often carried out under mild conditions using catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final tetrazolopyrimidine structure.

Chemical Reactions Analysis

METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride for oxidation and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of the tetrazolopyrimidine structure, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has applications in the development of new antiviral and anticancer agents due to its ability to interact with specific molecular targets and pathways.

Mechanism of Action

The mechanism of action of METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its neuroprotective and anti-inflammatory effects, making it a valuable compound for further research in neurodegenerative disease treatment.

Comparison with Similar Compounds

Similar compounds to METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE include other tetrazolopyrimidine derivatives such as 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines and 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates . These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. The unique combination of a fluorobenzoyl and phenyl group in METHYL 6-(4-FLUOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H14FN5O3

Molecular Weight

379.3 g/mol

IUPAC Name

methyl 6-(4-fluorobenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H14FN5O3/c1-28-18(27)15-14(17(26)12-7-9-13(20)10-8-12)16(11-5-3-2-4-6-11)25-19(21-15)22-23-24-25/h2-10,16H,1H3,(H,21,22,24)

InChI Key

SCVYXLGCJAQXGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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